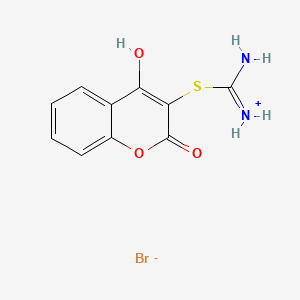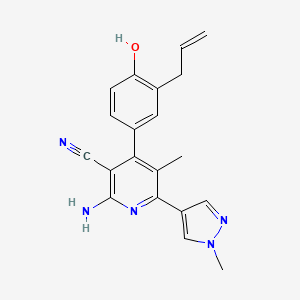![molecular formula C17H11BrClNO3S2 B3736733 (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3736733.png)
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Descripción general
Descripción
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated hydroxy-methoxyphenyl group, and a chlorinated phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-chlorophenylthiourea under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It may modulate signaling pathways related to apoptosis, oxidative stress, and immune response, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(5-fluoro-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(5-iodo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the thiazolidinone ring, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3S2/c1-23-13-7-10(18)5-9(15(13)21)6-14-16(22)20(17(24)25-14)12-4-2-3-11(19)8-12/h2-8,21H,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIDUDBUMXZTP-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3736667.png)
![5,5-dimethyl-2-{1-[2-(6-phenanthridinyl)hydrazino]ethylidene}-1,3-cyclohexanedione](/img/structure/B3736672.png)
![ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3736675.png)

![(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione](/img/structure/B3736685.png)
![2-methyl-7-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736693.png)
![2-amino-6-(4-hydroxy-2-methylphenyl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B3736707.png)

![2-(dimethylamino)-7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736716.png)
![Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B3736720.png)
![2-(dimethylamino)-7-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3736723.png)
![[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B3736737.png)

